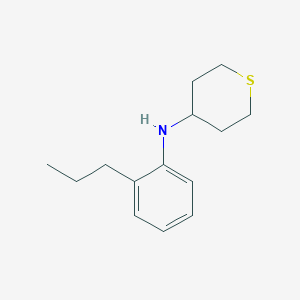

N-(2-propylphenyl)thian-4-amine

Description

N-(2-Propylphenyl)thian-4-amine is a thian-4-amine derivative characterized by a phenyl ring substituted with a propyl group at the 2-position, linked to a thiane (tetrahydrothiopyran) ring via an amine group.

Properties

IUPAC Name |

N-(2-propylphenyl)thian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NS/c1-2-5-12-6-3-4-7-14(12)15-13-8-10-16-11-9-13/h3-4,6-7,13,15H,2,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMNSGHTYJTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propylphenyl)thian-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a nitrogen nucleophile reacts with a carbon electrophile. For instance, the reaction between 2-propylphenyl halide and thian-4-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process might also incorporate catalytic methods to enhance the reaction rate and yield. Additionally, the use of renewable starting materials and sustainable synthetic strategies is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-propylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Various substituted amine compounds.

Scientific Research Applications

N-(2-propylphenyl)thian-4-amine finds applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing receptor ligands and enzyme inhibitors.

Industry: Utilized in the production of polymers, catalysts, and functional materials due to its unique electronic and mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-propylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-propylphenyl)thian-4-amine with analogs based on substituent variations, molecular properties, and synthetic pathways inferred from the evidence.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity The 3-bromo-4-fluorophenyl derivative () highlights how electron-withdrawing halogens enhance stability and binding affinity in APIs, likely through halogen bonding . The imidazolylpropyl analog () suggests a role for nitrogen-containing heterocycles in modulating receptor interactions, possibly via hydrogen bonding or π-π stacking .

Synthetic Pathways

- Example 14 in describes hydrogenation of a dihydropyridine intermediate to yield a saturated piperidine-thian-4-amine hybrid. A similar approach could apply to the target compound, substituting the phenylpropyl group during coupling steps .

- The discontinued N-(6-methylheptan-2-yl)thian-4-amine () implies challenges in aliphatic chain stability during synthesis, which may extend to bulky aryl-alkyl substituents like 2-propylphenyl .

Crystallographic and Stability Considerations

- discusses pyrimidine derivatives with intramolecular hydrogen bonds influencing crystal packing. For thian-4-amine analogs, the sulfur atom’s polarizability and substituent steric effects (e.g., 2-propyl vs. 3-bromo-4-fluoro) could dictate solubility and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.